4-(Difluoromethoxy)aniline (CAS 22236-10-8) is a highly specialized fluorinated aromatic building block primarily utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Featuring a difluoromethoxy (-OCF2H) group at the para position of an aniline core, this compound serves as a critical bioisostere for methoxy, hydroxyl, and trifluoromethoxy groups. It is procured primarily to introduce moderate lipophilicity, enhance metabolic stability, and tune the basicity of the primary amine for downstream cross-coupling and amidation reactions. Its unique physicochemical profile makes it indispensable in medicinal chemistry campaigns targeting kinase inhibitors, receptor ligands, and other therapeutics where precise control over ADME (absorption, distribution, metabolism, and excretion) properties is required[1].
Substituting 4-(Difluoromethoxy)aniline with its closest structural analogs, such as 4-methoxyaniline (p-anisidine) or 4-(Trifluoromethoxy)aniline, fundamentally alters the physicochemical and pharmacokinetic profile of the resulting downstream products. Generic substitution with 4-methoxyaniline introduces a major metabolic liability, as the methoxy group is highly susceptible to rapid CYP450-mediated O-demethylation, drastically reducing the half-life of drug candidates. Conversely, replacing it with 4-(Trifluoromethoxy)aniline overcompensates, introducing excessive lipophilicity that can lead to poor aqueous solubility and off-target toxicity [1]. Furthermore, the trifluoromethoxy group lacks the critical hydrogen-bond donor capability provided by the polarized C-H bond in the difluoromethoxy moiety. Consequently, 4-(Difluoromethoxy)aniline cannot be interchanged without compromising target binding affinity, metabolic stability, or optimal membrane permeability.
The electron-withdrawing nature of the difluoromethoxy group significantly modulates the basicity of the aniline nitrogen. 4-(Difluoromethoxy)aniline exhibits a predicted pKa of approximately 4.15, positioning it strictly between 4-methoxyaniline (pKa 5.34) and 4-(Trifluoromethoxy)aniline (pKa ~3.75) . This intermediate basicity lowers the nucleophilicity compared to the methoxy analog without the extreme deactivation seen in the fully fluorinated derivative.
| Evidence Dimension | Amine pKa (Basicity) |
| Target Compound Data | ~4.15 (Predicted) |
| Comparator Or Baseline | 4-Methoxyaniline (5.34) and 4-(Trifluoromethoxy)aniline (~3.75) |
| Quantified Difference | >1 log unit decrease vs. methoxy; ~0.4 log unit increase vs. trifluoromethoxy |
| Conditions | Standard aqueous conditions (25°C) |
Precise pKa tuning optimizes the aniline's reactivity for downstream amidation and cross-coupling, while improving the oral absorption profile of the final active pharmaceutical ingredient (API).
The difluoromethoxy group provides a calculated and moderate increase in lipophilicity, which is critical for membrane permeability. The Hansch lipophilicity parameter (π) for the difluoromethoxy group is 0.42, compared to -0.02 for the methoxy group and a highly hydrophobic 1.04 for the trifluoromethoxy group [1]. This translates to a balanced lipophilic profile that enhances cellular uptake without inducing the solubility issues associated with excessive fluorination.
| Evidence Dimension | Hansch lipophilicity parameter (π) |
| Target Compound Data | 0.42 (Difluoromethoxy) |
| Comparator Or Baseline | Methoxy (-0.02) and Trifluoromethoxy (1.04) |
| Quantified Difference | 0.44 increase vs. methoxy; 0.62 decrease vs. trifluoromethoxy |
| Conditions | Computational and experimental partition coefficient models |
Allows medicinal chemists to improve drug candidate membrane permeability while avoiding the poor aqueous solubility and off-target toxicity linked to excessive lipophilicity.
A primary procurement driver for 4-(Difluoromethoxy)aniline is its ability to overcome the metabolic liabilities of generic methoxy groups. The strong carbon-fluorine bonds in the difluoromethoxy moiety effectively block oxidative O-demethylation pathways commonly mediated by Cytochrome P450 enzymes [1]. While 4-methoxyaniline derivatives are rapidly cleared in vivo, the difluoromethoxy substitution significantly increases metabolic stability, extending the biological half-life of the resulting therapeutic compounds.
| Evidence Dimension | Resistance to CYP450 O-demethylation |
| Target Compound Data | High stability (metabolic pathway blocked) |
| Comparator Or Baseline | 4-Methoxyaniline derivatives (rapidly metabolized) |
| Quantified Difference | Prevention of O-demethylation clearance |
| Conditions | In vivo and microsomal stability assays |
Essential for rescuing lead compounds that exhibit promising in vitro activity but fail in vivo due to rapid metabolic clearance of methoxy groups.
Unlike its methoxy and trifluoromethoxy counterparts, the difluoromethoxy group possesses a highly polarized C-H bond that can act as a weak hydrogen bond donor[1]. This unique structural feature allows 4-(Difluoromethoxy)aniline derivatives to engage in specific molecular interactions within target active sites that are impossible to achieve with 4-(Trifluoromethoxy)aniline (which lacks the hydrogen) or 4-methoxyaniline (which lacks the necessary polarization).
| Evidence Dimension | Hydrogen bond donor capacity |
| Target Compound Data | Active (polarized C-H bond) |
| Comparator Or Baseline | Methoxy and Trifluoromethoxy groups (Inactive) |
| Quantified Difference | Presence vs. absence of H-bond donor capability |
| Conditions | Receptor binding and crystal packing environments |
Enables the design of therapeutics with enhanced target affinity and specificity by exploiting unique hydrogen bonding interactions not accessible with standard analogs.
Due to its resistance to CYP450-mediated O-demethylation, 4-(Difluoromethoxy)aniline is the optimal building block for developing kinase inhibitors where the corresponding methoxy-derivatives suffer from rapid in vivo clearance. Its moderate lipophilicity ensures adequate cellular penetration without compromising aqueous solubility[1].
The intermediate pKa of the difluoromethoxy-substituted aniline allows for precise tuning of the basicity of downstream amides and amines. This is critical in the development of orally bioavailable receptor ligands, where optimizing the basicity reduces hERG toxicity liabilities and improves the overall pharmacokinetic profile[1].
In agrochemical formulations, substituting a trifluoromethoxy group with a difluoromethoxy group via 4-(Difluoromethoxy)aniline can reduce environmental persistence and excessive hydrophobicity. The unique hydrogen bond donor capability also provides alternative binding modes to pest target receptors, enhancing efficacy[1].
Acute Toxic;Irritant